4-fluoro-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
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Overview
Description
4-fluoro-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a fluorine atom, an indole ring, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide typically involves the reaction of 4-fluorobenzohydrazide with an appropriate indole derivative under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being catalyzed by an acid like glacial acetic acid . The reaction mixture is usually heated under reflux for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
4-fluoro-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-fluoro-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N’-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene]benzohydrazide: Similar in structure but with a quinoline ring instead of an indole ring.
4-fluoro-N’-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]benzohydrazide: Contains a benzotriazine ring, offering different chemical properties.
Uniqueness
4-fluoro-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is unique due to its specific combination of a fluorine atom, an indole ring, and a benzohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C15H10FN3O2 |
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Molecular Weight |
283.26 g/mol |
IUPAC Name |
4-fluoro-N-[(2-hydroxy-1H-indol-3-yl)imino]benzamide |
InChI |
InChI=1S/C15H10FN3O2/c16-10-7-5-9(6-8-10)14(20)19-18-13-11-3-1-2-4-12(11)17-15(13)21/h1-8,17,21H |
InChI Key |
QDWCFZCCMUUDMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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